molecular formula C6H6F3N3OS B2974489 4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1206992-19-9

4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2974489
CAS No.: 1206992-19-9
M. Wt: 225.19
InChI Key: MQDTZXDLGAXDMK-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C6H6F3N3OS and its molecular weight is 225.19. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has shown that compounds incorporating the 1,2,3-thiadiazole moiety, similar to 4-methyl-N-(2,2,2-trifluoroethyl)-1,2,3-thiadiazole-5-carboxamide, possess significant anticancer activities. A study demonstrated that novel thiazole and 1,3,4-thiadiazole derivatives exhibited potent anticancer effects, particularly against the Hepatocellular carcinoma cell line (HepG-2), with specific compounds showing promising results in inhibiting cancer cell proliferation (Gomha et al., 2017).

Synthesis and Biological Activity

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related to the compound of interest, has been achieved through oxidative dimerization of thioamides. This synthesis pathway provides a versatile method for creating a range of thiadiazole derivatives with potential biological activities (Takikawa et al., 1985).

Antimicrobial and Antifungal Effects

Another area of application for thiadiazole derivatives is in the development of antimicrobial and antifungal agents. Studies have synthesized new heterocyclic compounds containing the 1,3,4-thiadiazole moiety and evaluated their antimicrobial activities, finding some compounds to display promising activities against various microorganisms (Farghaly et al., 2011).

Electronic Structure and Spectral Features

Research into the electronic structure and spectral features of thiadiazole derivatives, such as 4-methylthiadiazole-5-carboxylic acid, has been conducted using density functional theory. This work contributes to a deeper understanding of the molecular properties of thiadiazole compounds, which is crucial for their application in various scientific fields (Singh et al., 2019).

Photosynthetic Electron Transport Inhibition

Thiadiazole derivatives have also been investigated for their potential to inhibit photosynthetic electron transport, a mode of action relevant to the development of herbicides. Certain pyrazole derivatives, including those with thiadiazole moieties, have demonstrated inhibitory properties in this context, offering new leads for agricultural applications (Vicentini et al., 2005).

Properties

IUPAC Name

4-methyl-N-(2,2,2-trifluoroethyl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3OS/c1-3-4(14-12-11-3)5(13)10-2-6(7,8)9/h2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDTZXDLGAXDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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